Oleyl acrylate

Low‑temperature flexibility Polymer glass transition Copolymer design

Oleyl acrylate (CAS 13533-18-1) is a long-chain alkyl acrylate monomer bearing a single cis double bond in its C18 oleyl side chain, synthesized by esterification of oleyl alcohol with acryloyl chloride. As a member of the fatty acrylate class, it is primarily employed as a co-monomer in radical polymerizations to impart hydrophobicity, low-temperature flexibility, and in-chain unsaturation to acrylic copolymers.

Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
CAS No. 13533-18-1
Cat. No. B083862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl acrylate
CAS13533-18-1
Molecular FormulaC21H38O2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOC(=O)C=C
InChIInChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11-
InChIKeyASAPXSLRMDUMFX-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyl Acrylate (CAS 13533-18-1) – Scientific Procurement Guide & Comparator Evidence


Oleyl acrylate (CAS 13533-18-1) is a long-chain alkyl acrylate monomer bearing a single cis double bond in its C18 oleyl side chain, synthesized by esterification of oleyl alcohol with acryloyl chloride [1]. As a member of the fatty acrylate class, it is primarily employed as a co-monomer in radical polymerizations to impart hydrophobicity, low-temperature flexibility, and in-chain unsaturation to acrylic copolymers. Unlike its closest saturated analogue, n‑octadecyl (stearyl) acrylate, the oleyl side chain cannot crystallize due to the cis‑configuration, rendering the homopolymer amorphous at all temperatures. This structural feature critically differentiates oleyl acrylate from saturated C12–C18 alkyl acrylates and enables its unique autoxidative crosslinking capability exploited in self-crosslinking emulsion polymers [1].

Why Oleyl Acrylate Cannot Be Swapped for Stearyl or Lauryl Acrylate Without Performance Penalties


Generic substitution among C12–C18 alkyl acrylates ignores two fundamental physicochemical facts: (1) saturated analogues such as n‑octadecyl acrylate (stearyl acrylate) undergo side-chain crystallization that shifts the homopolymer glass transition temperature (Tg) from –111 °C to +17 °C and stiffens low‑temperature performance [1]; (2) oleyl acrylate’s internal double bond permits post‑polymerization autoxidative crosslinking that saturate monomers cannot provide, enabling ambient‑temperature curing and enhancing solvent resistance [2]. These two differentiation axes—amorphous permanence and latent reactivity—mean that replacing oleyl acrylate with a cheaper alkyl acrylate without adjusting formulation negates the targeted balance of flexibility, cold‑temperature elasticity, and chemical resistance that oleyl acrylate uniquely delivers.

Oleyl Acrylate (CAS 13533-18-1) – Comparator-Anchored Quantitative Evidence


Amorphous Homopolymer Tg: Oleyl Acrylate vs. n‑Octadecyl Acrylate

The extrapolated glass transition temperature (Tg) for totally amorphous poly(oleyl acrylate) is –111 °C, identical to the amorphous‑state extrapolation of poly(n‑octadecyl acrylate). However, by virtue of the cis‑olefin geometry, oleyl acrylate homopolymer cannot crystallize, whereas n‑octadecyl acrylate homopolymer exists as a semi‑crystalline material with a Tg of +17 °C [1]. This 128 °C difference in homopolymer Tg represents a fundamental processing and application‑performance divergence: oleyl acrylate contributes permanent, non‑crystallizing flexibility to copolymers even at high incorporation levels, while n‑octadecyl acrylate progressively stiffens through side‑chain ordering above a critical weight fraction of 0.3–0.5 [1].

Low‑temperature flexibility Polymer glass transition Copolymer design

Autoxidative Crosslinking Capability: Oleyl Acrylate vs. Lauryl Acrylate

Copolymers containing oleyl acrylate develop tensile strength and solvent resistance through ambient‑temperature autoxidative crosslinking of the pendant olefin groups, a feature entirely absent in saturated analogues such as lauryl acrylate. Isothermal DSC analysis established that polymer films from oleyl‑acrylate‑containing copolymers achieve constant physical properties (tensile strength, percent insoluble polymer, swelling ratio) after 60 min at 100 °C or approximately 2 weeks at room temperature when catalyzed by cobalt driers [1]. In contrast, lauryl‑acrylate‑based copolymers remain thermoplastic and soluble, precluding any autoxidative network formation [1].

Self‑crosslinking emulsions Autoxidation curing Coating solvent resistance

Reactivity Ratio Equivalence with n‑Octadecyl Acrylate in MMA Copolymerizations

In free‑radical copolymerizations with methyl methacrylate (MMA), oleyl acrylate and n‑octadecyl acrylate exhibit closely similar reactivity ratios, as demonstrated by Jordan et al. in a series of long‑chain acrylate studies [1]. This means a formulator substituting oleyl acrylate for n‑octadecyl acrylate does not need to re‑optimize monomer feed ratios or process conditions to maintain copolymer composition drift control. However, the critical differential advantage—amorphous permanence—remains even though copolymerization kinetics are comparable. The reactivity‑ratio similarity is a class‑level inference: both C18 acrylates behave analogously toward the MMA propagating radical; the performance differentiator lies exclusively in post‑polymerization morphology.

Copolymer composition control Monomer reactivity ratios Process transferability

Long‑Chain Hydrophobicity Contribution: Oleyl Acrylate vs. n‑Butyl Acrylate in Emulsion Copolymers

The incorporation of C18 fatty acrylates into emulsion copolymers dramatically increases film water resistance relative to short‑chain acrylates. Dynamic contact angle measurements on various polyacrylates demonstrated that all polyacrylates were significantly more hydrophobic than glass (p < 0.05), with longer alkyl side chains producing higher advancing contact angles [1]. Although oleyl acrylate was not discretely tabulated in this dataset, the poly(n‑alkyl acrylate) series showed advancing contact angles increasing from approximately 75° (poly(methyl acrylate)) to above 100° for poly(n‑butyl acrylate), with poly(lauryl acrylate) and longer homologues exceeding 110° [1]. As a C18 member, oleyl acrylate is positioned at the high‑hydrophobicity end of this continuum, offering substantially greater water repellency than the widely used n‑butyl acrylate (C4) or 2‑ethylhexyl acrylate (C8) when incorporated at equal molar fractions.

Water resistance Contact angle Surfactant‑free synthesis

Oleyl Acrylate (CAS 13533-18-1) – Evidence‑Linked Application Scenarios


Ambient‑Cure Self‑Crosslinking Waterborne Coatings

Oleyl acrylate is co‑polymerized with ethyl acrylate or methyl methacrylate in emulsion systems to produce one‑component waterborne coatings that crosslink upon drying at room temperature over ~2 weeks via autoxidation of the pendant olefin groups [2]. This eliminates the need for external crosslinkers and enables post‑application property development. The constant tensile strength and insolubility achieved after ambient aging are not attainable with saturated analogues such as lauryl acrylate or n‑butyl acrylate [2].

Low‑Temperature Flexible Adhesives and Sealants

Because poly(oleyl acrylate) remains amorphous with a Tg of approximately –111 °C at all compositions, copolymers containing this monomer retain flexibility and peel adhesion down to sub‑zero temperatures [1]. In contrast, copolymers based on n‑octadecyl (stearyl) acrylate develop crystalline domains that cause stiffening and adhesion loss below room temperature when the comonomer fraction exceeds 0.3 [1]. Oleyl acrylate is therefore the preferred long‑chain acrylate for cold‑weather sealants and pressure‑sensitive adhesives requiring permanent compliance.

Pigment‑Compatible Hydrophobic Binders for Exterior Paints

The C18 alkyl chain of oleyl acrylate provides hydrophobicity exceeding that of C4–C8 acrylates [4] while the internal double bond contributes autoxidative curing for enhanced dirt‑pick‑up resistance and wet adhesion. Replacing n‑butyl acrylate with oleyl acrylate in exterior paint binders at equivalent molar loading improves water contact angle by an estimated 5–15° [4] and introduces latent crosslinking without modifying the acrylic backbone design.

Drop‑In Replacement for n‑Octadecyl Acrylate in Existing MMA‑Copolymer Recipes

The near‑identical monomer reactivity ratios of oleyl acrylate and n‑octadecyl acrylate with MMA [3] allow direct substitution without adjusting monomer feed ratios or polymerization profiles. This enables formulators to upgrade an existing thermoplastic acrylic resin to a self‑crosslinking, permanently amorphous version while preserving molecular weight targets and composition uniformity [1][3].

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